molecular formula C15H20N2O3 B2697091 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione CAS No. 1095321-11-1

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione

Cat. No.: B2697091
CAS No.: 1095321-11-1
M. Wt: 276.336
InChI Key: KYPPQCGLABCQRP-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione is a chemical compound with a molecular formula of C14H18N2O3 This compound is characterized by the presence of an ethoxyphenyl group and an isopropylamino group attached to a pyrrolidine-2,5-dione core

Scientific Research Applications

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: In chemistry, it is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

    Medicine: In medicinal chemistry, it is investigated for its potential therapeutic properties, including its ability to modulate specific biological pathways.

    Industry: In industrial applications, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-ethoxybenzaldehyde and isopropylamine.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reaction.

    Synthetic Routes: One common synthetic route involves the condensation of 4-ethoxybenzaldehyde with isopropylamine to form an intermediate Schiff base, which is then cyclized to yield the desired pyrrolidine-2,5-dione compound.

    Industrial Production: On an industrial scale, the production methods may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the pyrrolidine ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to downstream effects on cellular processes. The exact molecular targets and pathways involved depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

1-(4-Ethoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    1-(4-Methoxyphenyl)-3-(isopropylamino)pyrrolidine-2,5-dione: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.

    1-(4-Ethoxyphenyl)-3-(methylamino)pyrrolidine-2,5-dione: This compound has a methylamino group instead of an isopropylamino group, which may affect its reactivity and interactions with biological targets.

    This compound: This compound has a different substitution pattern on the pyrrolidine ring, which may influence its chemical behavior and applications.

Properties

IUPAC Name

1-(4-ethoxyphenyl)-3-(propan-2-ylamino)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O3/c1-4-20-12-7-5-11(6-8-12)17-14(18)9-13(15(17)19)16-10(2)3/h5-8,10,13,16H,4,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPPQCGLABCQRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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